3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a methyl group, an oxo group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxo group allows for oxidation reactions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the cyano group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the indole moiety are key functional groups that can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyano-3-methyl-1-oxo-1,5-dihydro-benzimidazo[1,2-a]pyridin-2-yl)-propionic acid
- 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
Uniqueness
What sets 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide apart is its combination of a pyrido[1,2-a]benzimidazole core with an indole moiety, which provides unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H25N5O3 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H25N5O3/c1-16-19(27(34)32-24-6-4-3-5-23(24)31-26(32)21(16)14-28)8-10-25(33)29-12-11-17-15-30-22-9-7-18(35-2)13-20(17)22/h3-7,9,13,15,30-31H,8,10-12H2,1-2H3,(H,29,33) |
InChI Key |
OXQJLJKNTKNRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCCC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.